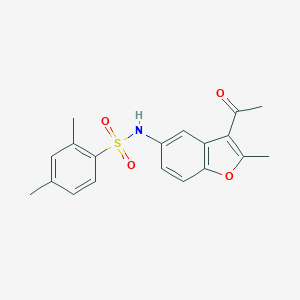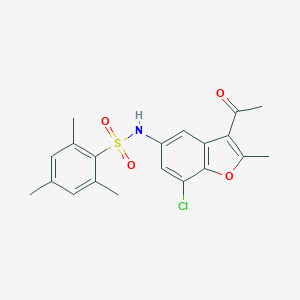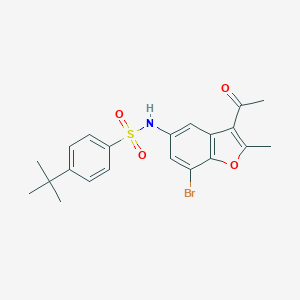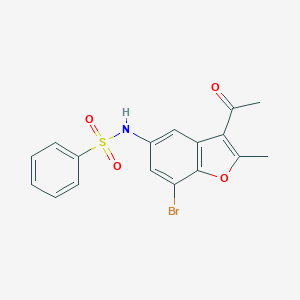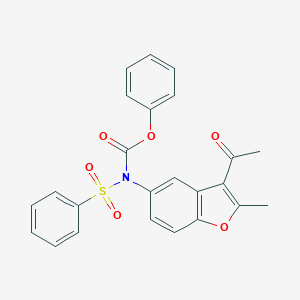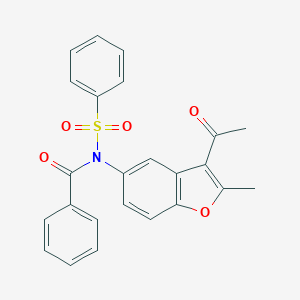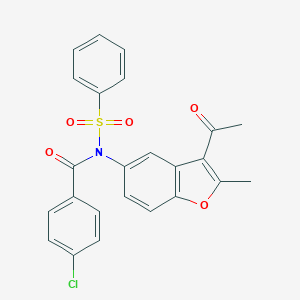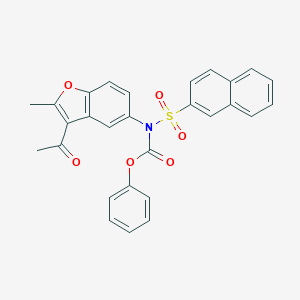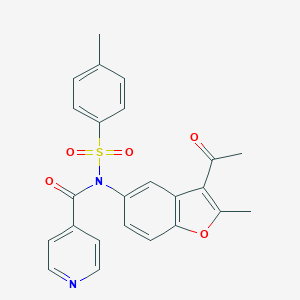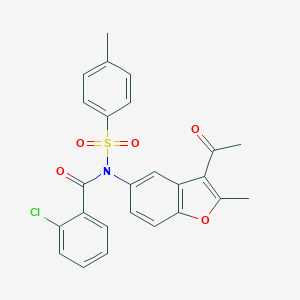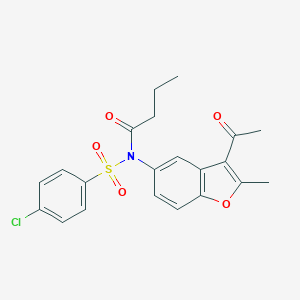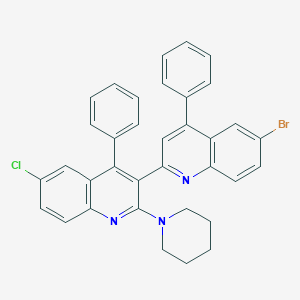
6-BROMO-6'-CHLORO-4,4'-DIPHENYL-2'-(PIPERIDIN-1-YL)-2,3'-BIQUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl is a complex organic compound with the molecular formula C30H18BrClN2O This compound is known for its unique structure, which includes bromine, chlorine, and piperidine moieties attached to a biquinolinyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biquinolinyl core: This step involves the coupling of two quinoline derivatives under specific conditions.
Introduction of bromine and chlorine: Halogenation reactions are carried out to introduce bromine and chlorine atoms at the desired positions on the biquinolinyl core.
Attachment of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed to remove halogen atoms or reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dehalogenated or reduced quinoline derivatives.
科学研究应用
6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 6-Bromo-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl
- 6-Chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl
- 4,4’-Diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl
Uniqueness
6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the piperidine moiety and biquinolinyl core makes it a versatile compound for various research applications.
属性
分子式 |
C35H27BrClN3 |
|---|---|
分子量 |
605g/mol |
IUPAC 名称 |
3-(6-bromo-4-phenylquinolin-2-yl)-6-chloro-4-phenyl-2-piperidin-1-ylquinoline |
InChI |
InChI=1S/C35H27BrClN3/c36-25-14-16-30-28(20-25)27(23-10-4-1-5-11-23)22-32(38-30)34-33(24-12-6-2-7-13-24)29-21-26(37)15-17-31(29)39-35(34)40-18-8-3-9-19-40/h1-2,4-7,10-17,20-22H,3,8-9,18-19H2 |
InChI 键 |
BNJFIUPDWBOEOV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


